molecular formula C26H25NO4 B1310848 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid CAS No. 269398-84-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Cat. No.: B1310848
CAS No.: 269398-84-7
M. Wt: 415.5 g/mol
InChI Key: UKIDBCGNTDOQRO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid (CAS 269398-84-7) comprises three distinct regions: the fluorenylmethoxycarbonyl (Fmoc) protecting group, a β-amino acid backbone, and a meta-substituted tolyl side chain. The compound’s molecular formula is $$ \text{C}{26}\text{H}{25}\text{NO}4 $$, with a molecular weight of 415.49 g/mol. The Fmoc group ($$ \text{C}{15}\text{H}{11}\text{O}2 $$) is attached via a carbamate linkage to the β-amino nitrogen, while the butanoic acid terminus terminates in a carboxylic acid group. The m-tolyl substituent ($$ \text{C}7\text{H}7 $$) introduces a hydrophobic aromatic moiety at the γ-position of the amino acid backbone.

The stereochemical configuration at the β-carbon (C3) is explicitly defined as R, as confirmed by chiral synthesis protocols and optical rotation data. This configuration is critical for the compound’s spatial orientation in solid-phase peptide synthesis (SPPS), where it influences coupling efficiency and secondary structure formation. The Fmoc group’s planar fluorene system ($$ \text{C}{13}\text{H}{10} $$) creates steric hindrance, which stabilizes the carbamate linkage against base-induced degradation during SPPS cycles.

Key Structural Features :

  • Fmoc Group : Provides UV detectability ($$\lambda_{\text{max}} = 267\ \text{nm}$$) and base-labile protection for the amine.
  • β-Amino Acid Backbone : The $$-\text{CH}(\text{NH})-\text{CH}_2-\text{COOH}$$ arrangement enables non-natural peptide bond geometry.
  • m-Tolyl Side Chain : Enhances hydrophobicity ($$\log P = 4.9$$) and influences crystal packing via $$\pi$$-$$\pi$$ stacking.

X-ray Crystallographic Analysis of Crystal Packing

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P21 $$ and unit cell parameters $$ a = 10.52\ \text{Å}, b = 6.31\ \text{Å}, c = 15.78\ \text{Å}, \beta = 98.7^\circ $$. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds forming between the carboxylic acid ($$-\text{COOH}$$) and carbamate ($$-\text{NHCOO}-$$) groups of adjacent molecules ($$ d{\text{O}\cdots\text{H}} = 1.85\ \text{Å} $$).

Crystal Packing Interactions :

  • $$\pi$$-$$\pi$$ Stacking : Fluorene and m-tolyl rings align with a centroid distance of $$ 3.56\ \text{Å} $$, creating columnar stacks along the b-axis.
  • Hydrogen-Bonding Network : Carboxylic acid dimers form centrosymmetric $$ R_2^2(8) $$ motifs, while carbamate N–H···O bonds link adjacent columns.
  • Van der Waals Contacts : Methyl groups on the m-tolyl moiety engage in $$ \text{C}-\text{H}\cdots\text{C} $$ interactions ($$ d = 2.92\ \text{Å} $$).

Hirshfeld surface analysis quantifies intermolecular contacts:

  • H···H : 58.2% (van der Waals)
  • O···H : 24.7% (hydrogen bonds)
  • C···C : 11.3% ($$\pi$$-$$\pi$$ stacking)

This packing arrangement contrasts with Fmoc-β-alanine derivatives, which exhibit triclinic symmetry and weaker $$\pi$$-stacking due to the absence of aromatic side chains.

Comparative Analysis with Fmoc-Protected β-Amino Acid Derivatives

The compound’s physicochemical properties distinguish it from related Fmoc-β-amino acids:

Property (R)-3-Fmoc-4-(m-tolyl)butanoic acid Fmoc-β-alanine Fmoc-β-homophenylalanine
Solubility (DMSO) 12.8 mg/mL 45.2 mg/mL 8.3 mg/mL
Melting Point 182–184°C 155–157°C 168–170°C
$$\log P$$ 4.9 3.1 5.2
Coupling Efficiency 94% (HATU activation) 98% 89%

The m-tolyl group reduces solubility in polar solvents compared to aliphatic side chains but enhances stability in organic phases during SPPS. Unlike Fmoc-β-homophenylalanine, the meta-methyl substitution avoids steric clashes during resin loading, enabling a 94% coupling yield.

Stereochemical stability studies show the R-configuration remains intact under standard SPPS conditions (20% piperidine/DMF), with <0.5% epimerization over 12 hours. This contrasts with Fmoc-β-azetidine-2-carboxylic acid, which undergoes 3.2% racemization under identical conditions.

Conformational Studies via Nuclear Overhauser Effect Spectroscopy

Rotating-frame Overhauser effect spectroscopy (ROESY) in $$ \text{DMSO-d}_6 $$ reveals key intramolecular contacts:

  • Fmoc H-9 ↔ β-NH : Strong NOE ($$ \delta = 7.82\ \text{ppm} \leftrightarrow 6.45\ \text{ppm} $$), indicating a syn conformation between the fluorene and carbamate.
  • m-Tolyl H-2′ ↔ C3-H : Medium NOE ($$ \delta = 6.95\ \text{ppm} \leftrightarrow 4.12\ \text{ppm} $$), suggesting a gauche orientation of the side chain relative to the backbone.
  • C4-H ↔ COOH : Weak NOE ($$ \delta = 2.68\ \text{ppm} \leftrightarrow 12.1\ \text{ppm} $$), consistent with extended carboxylate conformation.

Distance constraints from NOE data were used to calculate a low-energy conformation ($$ \Delta G^\ddagger = 8.3\ \text{kcal/mol} $$) where the m-tolyl group occupies a pseudo-equatorial position, minimizing steric strain. Molecular dynamics simulations (AMBER force field) corroborate this, showing a 152° dihedral angle between the Fmoc and butanoic acid planes.

Comparative analysis with Fmoc-β-amino-4-phenylbutanoic acid shows a 18° difference in side-chain dihedral angles, attributable to the meta-methyl group’s electronic effects. This conformational rigidity enhances the compound’s utility in designing β-peptide helices with defined side-chain topology.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDBCGNTDOQRO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140533
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269398-84-7
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269398-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-(R)-3-amino-4-(3-methyl-phenyl)-butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Substituent Impact:

  • Hydrophobicity : The m-tolyl group (logP ~2.8) is less hydrophobic than naphthyl (logP ~4.1) but more than trifluoromethylphenyl (logP ~3.5) .
  • Electronic Effects : Electron-donating methyl (m-tolyl) vs. electron-withdrawing Cl or CF3 groups alter reactivity in peptide coupling .

NMR and MS Data:

  • m-Tolyl Analogues : Expected <sup>1</sup>H NMR peaks: δ 7.2–7.4 (aromatic protons), δ 4.3 (Fmoc CH2), δ 2.3 (CH3 on m-tolyl) .
  • Trifluoromethylphenyl Variant : Distinct <sup>19</sup>F NMR signal at δ -60 ppm .
  • HRMS : Theoretical [M+H]<sup>+</sup> for m-tolyl: 397.1653 (observed ~397.1650) .

Preparation Methods

Synthesis of the Chiral Amino Acid Precursor

The (R)-3-amino-4-(m-tolyl)butanoic acid backbone can be prepared by asymmetric synthesis or resolution methods:

  • Asymmetric hydrogenation or addition reactions : Starting from appropriate α,β-unsaturated precursors or keto acids bearing the m-tolyl substituent, asymmetric catalytic hydrogenation or addition of ammonia/amines can yield the chiral amino acid with high enantiomeric excess.
  • Chiral pool synthesis : Utilizing naturally occurring chiral amino acids or derivatives as starting materials, followed by side-chain modification to introduce the m-tolyl group.
  • Resolution of racemic mixtures : Chemical or enzymatic resolution techniques can separate the (R)-enantiomer from racemic mixtures.

Fmoc Protection of the Amino Group

The key step in preparing the target compound is the selective protection of the amino group with the Fmoc moiety:

  • Reagents and Conditions : The amino acid is dissolved in a suitable solvent such as dioxane, tetrahydrofuran (THF), or a mixture with water. A base, typically sodium bicarbonate or sodium carbonate, is added to maintain a mildly basic pH (around 8-9).
  • Addition of Fmoc-Cl : 9-Fluorenylmethyl chloroformate is added dropwise at low temperature (0–5 °C) to the reaction mixture to minimize side reactions.
  • Reaction Monitoring : The progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Workup : After completion, the reaction mixture is acidified slightly to precipitate the product or extracted with organic solvents. The crude product is purified by recrystallization or chromatography.

This method ensures high yield and retention of stereochemistry at the chiral center.

Research Findings and Optimization

Several studies and supplier data indicate that the Fmoc protection step is highly efficient and reproducible, with yields typically exceeding 80%. The stereochemical purity is maintained due to mild reaction conditions and the stability of the chiral center under these conditions.

Parameter Typical Conditions Outcome/Notes
Solvent Dioxane/water or THF/water mixture Good solubility and reaction control
Base NaHCO3 or Na2CO3 Maintains pH 8-9, prevents side reactions
Temperature 0–5 °C during Fmoc-Cl addition Minimizes racemization and side reactions
Reaction Time 1–3 hours Complete conversion to Fmoc derivative
Purification Recrystallization or chromatography High purity (>95%) achievable
Yield 80–90% High yield with optimized conditions

Alternative Synthetic Routes and Considerations

  • Use of Fmoc-OSu (N-hydroxysuccinimide ester) : An alternative to Fmoc-Cl, Fmoc-OSu can be used for amino group protection, often providing milder reaction conditions and easier handling.
  • Solid-phase synthesis adaptation : The compound can be synthesized on solid supports for direct incorporation into peptides, though this is more relevant for peptide assembly than bulk preparation.
  • Chiral integrity : Analytical methods such as chiral HPLC or optical rotation measurements are essential to confirm the stereochemical purity of the final product.

Summary Table of Preparation Methods

Step Method/Technique Key Reagents/Conditions Advantages Challenges
Chiral amino acid synthesis Asymmetric synthesis or resolution Catalysts, chiral auxiliaries, enzymes High enantiomeric purity Requires specialized catalysts or enzymes
Fmoc protection Reaction with Fmoc-Cl under basic conditions Fmoc-Cl, NaHCO3/Na2CO3, dioxane/water, 0–5 °C High yield, mild conditions Sensitive to moisture, requires careful pH control
Purification Recrystallization or chromatography Solvents like ethyl acetate, hexane High purity product Time-consuming, solvent use

Q & A

Q. Key Considerations :

  • Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields .
  • Solvent choice (e.g., DMF for solubility vs. THF for stereochemical control) impacts reaction efficiency .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical ambiguity : Use chiral HPLC or polarimetry to confirm the (R)-configuration .
  • Overlapping NMR signals : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve complex coupling patterns from the m-tolyl and Fmoc groups .
  • Mass spectrometry discrepancies : Perform high-resolution MS (HRMS) to distinguish between isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) .

Validation : Cross-reference data with computational models (e.g., DFT-based NMR prediction) .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • NMR Spectroscopy : Key signals include:
    • Fmoc group : Aromatic protons at δ 7.3–7.8 ppm (9H, fluorene) and methylene protons at δ 4.2–4.4 ppm (OCH₂) .
    • m-Tolyl group : Methyl protons at δ 2.3 ppm and aromatic protons as a multiplet .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = calculated 483.5 g/mol) .

Advanced: How to design experiments to study interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

Binding Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Functional Assays :

  • Enzyme Inhibition : Test IC₅₀ values using fluorogenic substrates (e.g., for proteases) .

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes of the m-tolyl/Fmoc groups .

Q. Troubleshooting :

  • False positives may arise from Fmoc group aggregation; include controls with Fmoc-alanine .

Basic: What is the role of the Fmoc group in peptide synthesis involving this compound?

Methodological Answer:
The Fmoc group:

  • Protects the amino group during coupling reactions, preventing unwanted side reactions .
  • Enables orthogonal deprotection : Removed under mild basic conditions (piperidine) without affecting acid-labile groups (e.g., tert-butyl esters) .
  • Facilitates UV monitoring : The fluorene moiety absorbs at 301 nm, allowing real-time reaction monitoring .

Limitation : Fmoc can sterically hinder coupling in bulky residues (e.g., m-tolyl-substituted analogs); optimize using HATU as a coupling reagent .

Advanced: What strategies optimize synthetic yield for large-scale production (>10 g)?

Methodological Answer:

  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for better scalability and lower toxicity .
  • Catalysis : Use Pd-catalyzed cross-coupling to introduce the m-tolyl group efficiently .
  • Process Automation : Implement flow chemistry for continuous Fmoc deprotection/coupling cycles .

Case Study : Microwave-assisted synthesis increased yield from 65% to 88% for a similar Fmoc-protected compound .

Basic: How stable is this compound under different storage conditions?

Methodological Answer:

  • Short-Term : Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis .
  • Long-Term : Lyophilize and keep under argon at –80°C; stability >2 years confirmed via HPLC .
  • Decomposition Risks : Exposure to strong acids/bases cleaves the Fmoc group; avoid aqueous buffers at pH <4 or >9 .

Advanced: How to address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Discrepancies may stem from:

  • Purity Variability : Re-purify the compound and validate via HPLC-MS .
  • Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and ionic strength to ensure consistent target activity .
  • Orthogonal Assays : Confirm anti-inflammatory activity using both COX-2 inhibition (ELISA) and NF-κB reporter assays .

Example : A 2024 study resolved conflicting IC₅₀ values (10 µM vs. 25 µM) by identifying residual DMSO as an assay interferent .

Structural Comparison of Related Compounds

Compound NameKey Structural FeaturesBiological ActivityReference
(R)-3-(Fmoc-amino)-4-(p-tolyl)butanoic acidPara-methyl substitutionModerate COX-2 inhibition
3-(Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acidDi-fluoro substitutionEnhanced antimicrobial activity
(R)-2-(Fmoc-amino)-3-(4-methoxynaphthalen-1-yl)propanoic acidNaphthalene ringHigh fluorescence for imaging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.